Cas no 476459-48-0 (N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-(propan-2-yloxy)benzamide)
N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-(propan-2-yloxy)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-(propan-2-yloxy)benzamide
- N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide
- AKOS024580593
- N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
- 476459-48-0
- 4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Oprea1_867597
- F0529-0151
- Benzamide, N-[2,6-dihydro-2-(4-phenoxyphenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-4-(1-methylethoxy)-
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- Inchi: 1S/C27H25N3O3S/c1-18(2)32-22-12-8-19(9-13-22)27(31)28-26-24-16-34-17-25(24)29-30(26)20-10-14-23(15-11-20)33-21-6-4-3-5-7-21/h3-15,18H,16-17H2,1-2H3,(H,28,31)
- InChI Key: RBDKHBHEGFNLEG-UHFFFAOYSA-N
- SMILES: C(NC1N(C2=CC=C(OC3=CC=CC=C3)C=C2)N=C2CSCC2=1)(=O)C1=CC=C(OC(C)C)C=C1
Computed Properties
- Exact Mass: 471.16166284g/mol
- Monoisotopic Mass: 471.16166284g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 658
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 90.7Ų
Experimental Properties
- Density: 1.28±0.1 g/cm3(Predicted)
- Boiling Point: 588.0±50.0 °C(Predicted)
- pka: 13.07±0.20(Predicted)
N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-(propan-2-yloxy)benzamide Pricemore >>
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| Life Chemicals | F0529-0151-2μmol |
N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide |
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476459-48-0 | 90%+ | 4mg |
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N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide |
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476459-48-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-(propan-2-yloxy)benzamide Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-4-(propan-2-yloxy)benzamide
Introduction to N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-4-(propan-2-yloxy)benzamide (CAS No. 476459-48-0)
N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 476459-48-0, belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. The intricate scaffold of this molecule incorporates several key functional groups, including a thieno[3,4-cpyrazole core, a phenoxy substituent, and an allyloxy group, which collectively contribute to its distinctive chemical and pharmacological profile.
The thieno[3,4-cpyrazole moiety is particularly noteworthy as it is known for its ability to interact with various biological targets. This heterocyclic system has been extensively studied for its potential applications in the development of drugs targeting neurological disorders, inflammatory conditions, and even certain types of cancer. The presence of the phenoxy group further enhances the compound's interactability with biological receptors, making it a versatile candidate for drug design. Additionally, the allyloxy substituent introduces a degree of metabolic stability while allowing for further chemical modifications, which can be exploited in the synthesis of more advanced derivatives.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-4-(propan-2-yloxy)benzamide and biological targets. These studies have highlighted the compound's potential as an inhibitor of enzymes involved in critical metabolic pathways. For instance, preliminary computational analyses suggest that this molecule may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Such findings are particularly exciting given the ongoing efforts to develop novel anti-inflammatory agents with improved efficacy and reduced side effects.
In parallel with computational studies, experimental investigations have begun to unravel the pharmacological properties of this compound. In vitro assays have demonstrated that N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-4-(propan-2-yloxy)benzamide exhibits notable activity against several cancer cell lines. The thieno[3,4-cpyrazole core appears to disrupt critical signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancerous cells. Furthermore, the compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. These findings are supported by preclinical studies that indicate favorable pharmacokinetic profiles and minimal toxicity at therapeutic doses.
The synthesis of N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-4-(propan-2-yloxy)benzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and precise regioselective reactions to construct the complex heterocyclic framework. Key steps include the formation of the thieno[3,4-cpyrazole ring through cyclization reactions followed by the introduction of the phenoxy and allyloxy substituents via nucleophilic aromatic substitution and alkylation protocols. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm the structural integrity of the final product.
The development of this compound aligns with broader trends in pharmaceutical research aimed at identifying molecules with high selectivity and low toxicity. The unique combination of structural features in N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-4-(propan-2-yloxy)benzamide makes it a valuable scaffold for further optimization through structure-based drug design approaches. By leveraging computational tools to predict binding modes and optimize interactions with biological targets, researchers can fine-tune the properties of this molecule to enhance its therapeutic potential.
Future directions for research on N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-4-(propan-2-yloxy)benzamide include exploring its mechanism of action in greater detail and conducting comprehensive toxicological assessments to ensure safety for clinical use. Additionally,investigators are interested in developing analogs with modified functional groups to improve pharmacokinetic properties such as solubility and bioavailability. Collaborative efforts between synthetic chemists、biologists、and pharmacologists will be essential in translating these promising preclinical findings into tangible therapeutic benefits for patients worldwide.
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